molecular formula C18H24N2O2 B2387253 N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide CAS No. 2193792-99-1

N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No. B2387253
CAS RN: 2193792-99-1
M. Wt: 300.402
InChI Key: KVYFADKNNJDJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide is a chemical compound with potential applications in scientific research. It is a member of the isochromene family, which has been shown to have a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. In

Mechanism of Action

The exact mechanism of action of N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. This inhibition may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of COX-2 and reduce the production of inflammatory cytokines. In vivo studies have shown that it can reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide in lab experiments is its potential as a tool for studying the biological activities of the isochromene family of compounds. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory conditions, such as arthritis. Another area of interest is its potential as a tool for studying the biological activities of the isochromene family of compounds, which may lead to the development of new drugs with improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide involves a multi-step process. The first step is the reaction of 4-cyanoheptan-4-amine with 2,3-dihydro-1H-inden-1-one to form the intermediate N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-inden-2-amine. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is subsequently treated with sodium hydroxide to form the final product, N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide.

Scientific Research Applications

N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide has potential applications in a range of scientific research fields. One of its primary uses is in the study of the isochromene family of compounds and their biological activities. Isochromenes have been shown to have a range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, and N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide may be a useful tool in further exploring these properties.

properties

IUPAC Name

N-(4-cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-8-18(13-19,9-4-2)20-17(21)15-5-6-16-12-22-10-7-14(16)11-15/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYFADKNNJDJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)NC(=O)C1=CC2=C(COCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide

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